Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate

Catalog No.
S608539
CAS No.
1999-00-4
M.F
C11H11FO3
M. Wt
210.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate

CAS Number

1999-00-4

Product Name

Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate

IUPAC Name

ethyl 3-(4-fluorophenyl)-3-oxopropanoate

Molecular Formula

C11H11FO3

Molecular Weight

210.2 g/mol

InChI

InChI=1S/C11H11FO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3

InChI Key

SJUXLKYJKQBZLM-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)F

Synonyms

AM 833, AM-833, AM833, Fleroxacin, Quinodis, Ro 23 6240, Ro 23-6240, Ro 236240

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)F

Synthesis of Organic Compounds:

Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate serves as a valuable building block in the synthesis of various organic compounds. Its reactive ketone group allows for further chemical transformations, enabling the creation of complex molecules with diverse functionalities. A study published in the journal "Tetrahedron Letters" demonstrates its application in the synthesis of fluorinated heterocyclic compounds, which possess potential applications in medicinal chemistry [].

Precursor for Drug Discovery:

The presence of the fluorophenyl group and the reactive ketone functionality makes Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate an attractive candidate for exploring its potential biological activity. Researchers have investigated its derivatives as potential anti-cancer agents [].

Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is a chemical compound with the molecular formula C₁₁H₁₁FO₃ and a molecular weight of 210.2 g/mol. It is a colorless liquid at room temperature and is known for its distinctive structure featuring a fluorophenyl group attached to a keto ester functional group. The compound is identified by its CAS number, 1999-00-4, and has various synonyms including Ethyl (4-Fluorobenzoyl)acetate and Ethyl 4-fluoro-β-oxobenzenepropanoate .

  • Oxidation: This process can convert the compound into corresponding carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The ester group can be reduced to an alcohol, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: The ethoxy and fluorophenyl groups allow for nucleophilic substitution reactions, which can yield various substituted derivatives depending on the nucleophile used .

Common Reagents

  • Oxidizing Agents: Potassium permanganate, chromium trioxide
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride
  • Nucleophiles for Substitution: Sodium methoxide, potassium tert-butoxide

Research indicates that Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate exhibits potential biological activity. It has been investigated for its interactions with various biomolecules, suggesting possible therapeutic applications. The compound may influence enzyme activity and receptor binding, making it a candidate for further exploration in medicinal chemistry .

The synthesis of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate typically involves the following methods:

  • Esterification: This process combines 3-(4-fluorophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst under reflux conditions to produce the ester.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Advanced purification techniques such as distillation and crystallization are used to achieve high purity of the final product .

Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate serves several important roles in various fields:

  • Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated for potential therapeutic properties and as a precursor in drug development.
  • Specialty Chemicals: Used in producing specialty chemicals and materials .

Studies have shown that Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate interacts with specific molecular targets, which may include enzymes and receptors involved in metabolic pathways. Its unique structural features contribute to its binding affinity and reactivity, suggesting that it may inhibit or activate certain biological processes .

Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate can be compared with several structurally similar compounds:

Compound NameSimilarity Index
Ethyl 3-(3-fluorophenyl)-3-oxopropanoate0.98
Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate0.95
Ethyl 3-(2-fluorophenyl)-3-oxo-propionate0.95
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate0.88
Ethyl 2,4,5-trifluorobenzoylacetate0.87

These compounds share structural similarities but differ in their functional groups and reactivity profiles. The presence of the fluorine atom in different positions significantly influences their chemical behavior and biological activity .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents

Pictograms

Irritant

Irritant

Wikipedia

Ethyl 3-(4-fluorophenyl)-3-oxopropanoate

Dates

Modify: 2023-08-15

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